Antiproliferative Activity: 4- to 28-Fold Superiority to (R)-Roscovitine Across Six Human Cancer Cell Lines
A 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (compound 11a) demonstrated 4-fold to 28-fold greater antiproliferative potency than the CDK inhibitor (R)-roscovitine across a panel of six human cancer cell lines [1]. The improvement was most pronounced in HCT-116 colon carcinoma cells (28-fold) and pancreatic cancer BXPC-3 cells (10-fold) [1]. This represents a direct, quantitative head-to-head advantage over a clinically studied CDK inhibitor, establishing that appropriately substituted derivatives of this scaffold can outperform established kinase inhibitors in cellular models.
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | 0.58–2.13 μM (range across six cell lines) |
| Comparator Or Baseline | (R)-roscovitine: 4- to 28-fold higher IC50 values |
| Quantified Difference | 4-fold (HeLa) to 28-fold (HCT-116) |
| Conditions | Six human cancer cell lines: HCT-116 (colon), BXPC-3 (pancreas), A549 (lung), HeLa (cervix), MCF-7 (breast), H460 (lung) |
Why This Matters
For oncology procurement decisions, this 4–28× potency advantage translates to lower required dosing, potentially reduced off-target toxicity, and improved therapeutic index relative to a benchmark CDK inhibitor.
- [1] Bai XG, et al. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorg Med Chem Lett. 2012;22(22):6947-51. View Source
